(5-chloro-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative containing an indazole ring with a chlorine substituent at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid reagent. One common method includes the use of palladium-catalyzed borylation reactions. For instance, the reaction of 5-chloro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.
Substitution Reactions: The chlorine substituent on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium carbonate.
Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Organic Synthesis: Utilized in the formation of complex organic molecules through cross-coupling reactions.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
Indazole-4-boronic acid: Similar structure but with the boronic acid group at a different position
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
CAS No. |
2402783-25-7 |
---|---|
Molecular Formula |
C7H6BClN2O2 |
Molecular Weight |
196.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.